

Spectroscopic data for Tanshindiol B characterization (NMR, MS)

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Compound of Interest

Compound Name: Tanshindiol B

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Characterization of Tanshindiol B: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **Tanshindiol B**, a bioactive diterpenoid isolated from *Salvia miltiorrhiza*. The information presented herein, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, serves as a crucial resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of **Tanshindiol B** is confirmed through the analysis of its ^1H NMR, ^{13}C NMR, and mass spectrometry data. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ^1H NMR Spectroscopic Data for (\pm)-**Tanshindiol B**

| Position | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|------------|----------------------------------|--------------|---------------------------|
| 1 | 7.27 | d | 8.4 |
| 2 | 6.87 | d | 8.4 |
| 4 | 4.49 | t | 8.8 |
| 6 α | 1.86 | m | 13.2, 8.8, 4.0 |
| 6 β | 2.84 | ddd | |
| 7 α | 1.70 | m | |
| 7 β | 2.05 | m | |
| 9 | 4.63 | d | 4.8 |
| 11 | 4.89 | d | 4.8 |
| 15 | 3.52 | m | 6.0 |
| 16 | 1.25 | d | |
| 17 | 1.22 | d | |
| 18 | 1.24 | s | |
| 19 | 1.10 | s | s |
| OH | 5.34 | s | |
| OH | 5.08 | s | |

Spectra for (\pm)-**Tanshindiol B** were obtained from the supplementary information of its total synthesis reported in Organic & Biomolecular Chemistry.[\[1\]](#)[\[2\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for (\pm)-**Tanshindiol B**

| Position | Chemical Shift (δ , ppm) |
|----------|----------------------------------|
| 1 | 124.9 |
| 2 | 117.4 |
| 3 | 145.8 |
| 4 | 128.5 |
| 4a | 126.8 |
| 5 | 29.1 |
| 6 | 19.1 |
| 7 | 34.8 |
| 8 | 134.7 |
| 9 | 122.9 |
| 10a | 38.3 |
| 10b | 149.8 |
| 11 | 77.2 |
| 12 | 70.0 |
| 13 | 179.8 |
| 14 | 181.7 |
| 15 | 31.8 |
| 16 | 21.0 |
| 17 | 20.6 |

Spectra for (\pm)-**Tanshindiol B** were obtained from the supplementary information of its total synthesis reported in Organic & Biomolecular Chemistry.[\[1\]](#)[\[2\]](#)

Table 3: Mass Spectrometry Data for **Tanshindiol B**

| Ion | Formula | Calculated m/z |
|---------------------|--|----------------|
| [M+H] ⁺ | C ₁₈ H ₁₇ O ₅ ⁺ | 313.1076 |
| [M+Na] ⁺ | C ₁₈ H ₁₆ O ₅ Na ⁺ | 335.0895 |

Note: Experimental mass spectrometry data for **Tanshindiol B** was not explicitly found in the searched literature. The presented data is the calculated exact mass for the protonated and sodiated molecules based on its chemical formula (C₁₈H₁₆O₅).

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the NMR and MS data for tanshinone-related compounds, based on common laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of purified **Tanshindiol B** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.
- **Instrumentation:** ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 or 500 MHz.
- **¹H NMR Acquisition:**
 - **Pulse Program:** A standard single-pulse sequence (e.g., zg30) is used.
 - **Spectral Width:** Approximately 12-16 ppm, centered around 6-8 ppm.
 - **Acquisition Time:** 2-4 seconds.
 - **Relaxation Delay:** 1-5 seconds.
 - **Number of Scans:** 16-64 scans, depending on the sample concentration.
- **¹³C NMR Acquisition:**

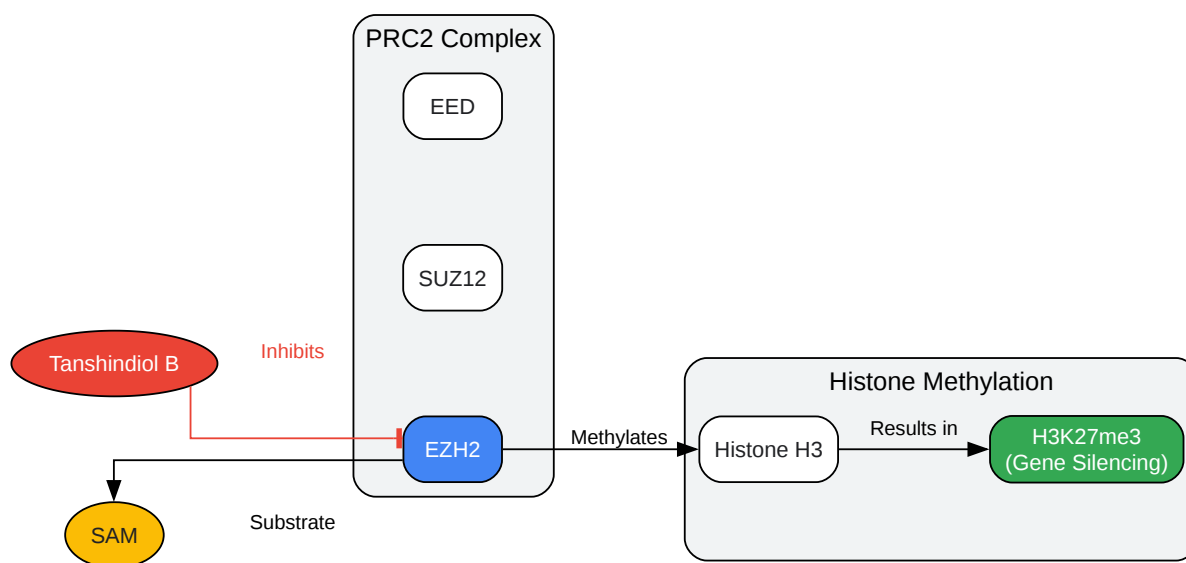
- Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is employed.
- Spectral Width: Approximately 200-250 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.
- Data Processing: The Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the residual solvent peak or TMS.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **Tanshindiol B** is prepared in a suitable solvent, such as methanol or acetonitrile.
- Instrumentation: High-resolution mass spectra are typically obtained using a liquid chromatography-mass spectrometry (LC-MS) system, often a UPLC system coupled to a time-of-flight (TOF) or Orbitrap mass analyzer with an electrospray ionization (ESI) source.
- LC-MS/MS Analysis:
 - Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution, commonly using a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to facilitate protonation.
 - Mass Spectrometry: The mass spectrometer is operated in positive ion mode. A full scan MS is acquired over a mass range of approximately m/z 100-1000. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion of interest (e.g., m/z 313.1) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
- Data Analysis: The acquired data is processed using the instrument's software to determine the accurate mass of the molecular ion and analyze the fragmentation pattern.

Signaling Pathway Visualization

Tanshindiol B has been identified as an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.^{[3][4][5][6][7]} The following diagram illustrates the inhibitory effect of **Tanshindiol B** on the EZH2 signaling pathway.



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Inhibition of EZH2 by **Tanshindiol B**.

The diagram above illustrates that **Tanshindiol B** inhibits the catalytic activity of EZH2, a core component of the Polycomb Repressive Complex 2 (PRC2). EZH2 utilizes S-adenosylmethionine (SAM) as a methyl donor to methylate histone H3 at lysine 27 (H3K27), leading to the formation of H3K27me3, a mark associated with gene silencing. By inhibiting EZH2, **Tanshindiol B** prevents this methylation event, thereby modulating gene expression.

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